molecular formula C24H16F5NO4 B12819289 Fmoc-L-alanine pentafluorophenyl ester

Fmoc-L-alanine pentafluorophenyl ester

Cat. No.: B12819289
M. Wt: 477.4 g/mol
InChI Key: CJXZXBGKOSXBFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biological Activity

Fmoc-L-alanine pentafluorophenyl ester (Fmoc-Ala-OPfp) is a derivative of L-alanine that has garnered attention in peptide synthesis and medicinal chemistry due to its unique properties and biological activities. This article explores the biological activity of this compound, including its applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C24_{24}H16_{16}F5_5NO4_4
  • Molecular Weight : 441.38 g/mol
  • CAS Number : 11059856
  • Density : 1.3 g/cm³
  • Boiling Point : 544.1 °C at 760 mmHg

This compound acts primarily as an active ester in peptide synthesis. The pentafluorophenyl group enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by amino acids during coupling reactions. This property is crucial for solid-phase peptide synthesis (SPPS), where efficiency and selectivity are paramount.

Antimicrobial Properties

Research indicates that fluorinated compounds, including Fmoc derivatives, exhibit significant antimicrobial activity. The presence of fluorine atoms can enhance lipophilicity and alter membrane permeability, which may contribute to their efficacy against various bacterial strains. For instance, studies have shown that fluorinated amino acids can disrupt bacterial cell membranes, leading to increased cell lysis and death .

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. Its structural similarity to natural substrates allows it to compete with them for binding sites on enzymes. For example, certain studies have demonstrated that fluorinated amino acids can inhibit key enzymes involved in metabolic pathways, thereby affecting cellular processes such as energy production and biosynthesis .

Applications in Peptide Synthesis

This compound is widely used in SPPS due to its stability and reactivity. It serves as a building block for synthesizing peptides with specific biological activities. The advantages of using Fmoc protection include:

  • Orthogonality : The Fmoc group can be selectively removed under mild conditions without affecting other protecting groups.
  • Reduced Racemization : The use of pentafluorophenyl esters minimizes racemization during coupling reactions, leading to higher yields of desired enantiomers .

Study on Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of various fluorinated amino acids, including Fmoc-L-alanine derivatives. The results indicated that these compounds exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) lower than those of their non-fluorinated counterparts .

Enzyme Inhibition Research

In another study focusing on enzyme inhibition, researchers synthesized a series of fluorinated amino acid derivatives, including this compound. These compounds were tested against key metabolic enzymes such as citrate synthase and aconitase. The results showed that specific derivatives could effectively inhibit these enzymes, demonstrating potential therapeutic applications in metabolic disorders .

Summary Table of Biological Activities

Activity TypeDescriptionReference
AntimicrobialSignificant activity against various bacteria
Enzyme InhibitionInhibits citrate synthase and aconitase
Peptide SynthesisUsed as a building block in SPPS

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16F5NO4/c1-11(23(31)34-22-20(28)18(26)17(25)19(27)21(22)29)30-24(32)33-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXZXBGKOSXBFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16F5NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.